[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol
Description
[4-(3-Methanesulfonylpropyl)oxan-4-yl]methanol is a tetrahydropyran-derived compound featuring a hydroxymethyl group at the 4-position of the oxane (tetrahydropyran) ring and a 3-methanesulfonylpropyl substituent.
Properties
CAS No. |
1485855-32-0 |
|---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
[4-(3-methylsulfonylpropyl)oxan-4-yl]methanol |
InChI |
InChI=1S/C10H20O4S/c1-15(12,13)8-2-3-10(9-11)4-6-14-7-5-10/h11H,2-9H2,1H3 |
InChI Key |
WADLVNGBCCSKFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC1(CCOCC1)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methanesulfonylpropyl Bromide
The sulfonyl-containing alkyl halide is prepared via thiol oxidation:
-
Thioether Formation : 3-Bromopropan-1-ol reacts with methanethiol under Mitsunobu conditions (DIAD, PPh3) to yield 3-(methylthio)propyl bromide.
-
Oxidation to Sulfone : Treatment with hydrogen peroxide (H2O2) in acetic acid converts the thioether to the sulfone (95% yield).
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Oxidizing Agent : 30% H2O2
Enolate Generation and Alkylation
Tetrahydropyran-4-one undergoes deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The enolate reacts with 3-methanesulfonylpropyl bromide to afford 4-(3-methanesulfonylpropyl)tetrahydropyran-4-one.
Key Parameters :
-
Base : LDA (2.5 equiv)
-
Alkylating Agent : 1.2 equiv
-
Yield : 68–72%
Ketone Reduction to Alcohol
The ketone intermediate is reduced using sodium borohydride (NaBH4) in methanol, yielding the target alcohol.
Optimization Notes :
-
Reducing Agent : NaBH4 (4 equiv)
-
Temperature : 0°C to prevent over-reduction
-
Yield : 85%
An alternative route involves installing the hydroxymethyl group first, followed by sulfonylpropyl introduction.
Synthesis of 4-(Hydroxymethyl)tetrahydropyran-4-ol
Tetrahydropyran-4-one is reduced with NaBH4 to form 4-(hydroxymethyl)tetrahydropyran-4-ol.
Sulfonylation via Mitsunobu Reaction
The secondary alcohol reacts with 3-mercaptopropan-1-ol under Mitsunobu conditions (DIAD, PPh3) to form a thioether, which is oxidized to the sulfone.
Reaction Sequence :
-
Mitsunobu Coupling : 4-(Hydroxymethyl)tetrahydropyran-4-ol + 3-mercaptopropan-1-ol → Thioether (78% yield).
-
Oxidation : Thioether → Sulfone using Oxone® in methanol/water (90% yield).
One-Pot Cyclization of a Diol Intermediate
A convergent strategy employs cyclization of a diol precursor containing both substituents.
Diol Preparation
3-Methanesulfonylpropyl glycidyl ether is hydrolyzed to form a diol, which undergoes acid-catalyzed cyclization (H2SO4, 60°C) to yield the oxane ring.
Challenges :
-
Regioselectivity : Competing ring sizes (e.g., tetrahydrofuran vs. oxane) require careful temperature control.
-
Yield : 55–60%
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Enolate Alkylation | 3 | 52% | High functional group tolerance | Steric hindrance at C4 |
| Nucleophilic Substitution | 4 | 45% | Mild conditions | Low diastereoselectivity |
| One-Pot Cyclization | 2 | 30% | Convergent synthesis | Poor regiocontrol |
Analytical Characterization and Quality Control
Critical analytical data for [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol include:
Industrial-Scale Considerations and Process Optimization
For large-scale production, the enolate alkylation route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activity. It may serve as a building block for the synthesis of bioactive molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The oxane ring provides structural stability, allowing the compound to maintain its integrity under physiological conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with other oxan-4-yl methanol derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Solubility
- Methanesulfonylpropyl Group: The methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, likely increasing the acidity of the hydroxymethyl group compared to unsubstituted (oxan-4-yl)methanol .
- Fluoromethyl vs. Methanesulfonylpropyl : The fluoromethyl analog (C₇H₁₃FO₂) exhibits lower molecular weight and higher electronegativity, favoring solubility in polar solvents, whereas the methanesulfonylpropyl group may improve metabolic stability in vivo .
- Amino-Functionalized Derivatives: Compounds with amino groups (e.g., phenyl or cyclopropyl substituents) show basicity at the nitrogen center, enabling pH-dependent solubility and applications in chiral synthesis .
Biological Activity
[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption: It alters the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacteria. The results showed that the compound retained activity against strains resistant to conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various human cancer cell lines to assess the cytotoxic effects of the compound. Notably, MCF-7 cells treated with this compound showed a significant increase in apoptotic markers compared to untreated controls.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation.
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonylpropyl group introduction efficiency .
- Purity Monitoring : Use HPLC or GC-MS to track intermediates, ensuring >95% purity before proceeding to the next step .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ confirm the sulfonyl group .
- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 264.12 (C₁₀H₂₀O₄S⁺) with fragmentation patterns indicating loss of the methanol group (-32 Da) .
Validation : Cross-reference with computational models (e.g., DFT) to validate spectral assignments .
Advanced: How does the methanesulfonylpropyl group influence reactivity compared to halogenated or alkyl substituents?
Q. Methodological Answer :
- Electronic Effects : The electron-withdrawing sulfonyl group increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., in substitution reactions) compared to electron-donating alkyl groups .
- Steric Effects : The bulky propylsulfonyl chain creates steric hindrance, slowing reactions at the oxane 4-position relative to smaller substituents like fluoromethyl .
- Metabolic Stability : Sulfonyl groups reduce oxidative metabolism in vitro compared to halogenated analogs, as shown in microsomal stability assays (e.g., t₁/₂ > 120 min vs. 60 min for chloro derivatives) .
Experimental Design : Compare reaction kinetics (e.g., SN2 rates) and metabolic profiles using LC-MS/MS .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer :
Contradictions often arise from:
Purity Variability : Impurities >5% (e.g., unreacted sulfonate intermediates) can skew IC₅₀ values. Validate purity via orthogonal methods (HPLC + NMR) .
Assay Conditions : Differences in buffer pH (e.g., phosphate vs. Tris) or co-solvents (DMSO vs. ethanol) may alter target binding. Standardize protocols using guidelines from Reference Standards for Pharmaceutical Analysis .
Stereochemical Factors : Unreported enantiomeric ratios (e.g., racemic vs. chiral synthesis) can lead to conflicting results. Perform chiral HPLC to confirm stereochemistry .
Case Study : In a 2025 study, discrepancies in COX-2 inhibition (IC₅₀ 10 µM vs. 50 µM) were traced to residual DMSO (5% vs. 1%) in assay buffers .
Advanced: What in vitro assays are suitable for evaluating enzyme inhibition by this compound?
Q. Methodological Answer :
- Enzyme Inhibition Assays :
- Fluorogenic Substrates : Use substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases (MMPs). Monitor fluorescence (λₑₓ 328 nm, λₑₘ 393 nm) to calculate IC₅₀ .
- Radioactive Labeling : For kinases (e.g., EGFR), employ [γ-³²P]ATP in phosphorylation assays followed by scintillation counting .
- Binding Studies :
Data Interpretation : Normalize results to positive controls (e.g., acetazolamide for carbonic anhydrase) and account for solvent effects .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
Q. Methodological Answer :
- Modification Sites :
- Sulfonyl Group : Replace methanesulfonyl with arylsulfonyl (e.g., toluenesulfonyl) to enhance lipophilicity and membrane penetration .
- Oxane Ring : Introduce methyl branches to improve metabolic stability (e.g., 3,3-dimethyloxane derivatives) .
- Assay Design :
- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Resistance Profiling : Serial passage experiments over 20 generations to assess resistance development .
Key Finding : A 2023 study showed that 4-(3-benzenesulfonylpropyl) analogs reduced S. aureus MIC from 128 µg/mL to 16 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
